molecular formula C24H23N3O2S B4623864 5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide

5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide

Cat. No. B4623864
M. Wt: 417.5 g/mol
InChI Key: XEAYMNVYWILWHS-QQXSKIMKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-N-(4-{N-[(2-Phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide often involves multi-step reactions. For example, the synthesis of thiophene-2-carboxamide Schiff base derivatives, including similar structures, involves reacting methylanthralate with 2-thiophenecarbonyl chloride, followed by treatment with hydrazine hydrate and various aldehydes to obtain Schiff base derivatives (Kausar et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like FTIR, NMR spectroscopy, and Mass spectrometric analysis. These techniques help in elucidating the structure-activity relationship, which is crucial for understanding their biological activities (Kausar et al., 2021).

Chemical Reactions and Properties

The chemical reactions of these compounds often lead to the formation of products with significant biological activities. For instance, derivatives of thiophene-2-carboxamide have shown effectiveness as dual inhibitors against butyrylcholinesterase and acetylcholinesterase enzymes, as well as possessing antioxidant potential (Kausar et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be characterized using various spectroscopic and crystallographic techniques. These properties are essential to understand for their application in different fields.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents on the thiophene ring. The para substitution of the benzene ring with more electronegative groups, for example, has been shown to enhance the activities of compounds against specific enzymes (Kausar et al., 2021).

Scientific Research Applications

Anticancer Activity

Compounds incorporating thiazole and thiadiazole moieties have been synthesized and evaluated for their potential anticancer activities. For instance, novel pharmacophores containing the thiazole moiety have been developed, demonstrating potent anticancer properties against cell lines like Hepatocellular carcinoma (HepG-2). The structure-activity relationships of these compounds suggest their significant potential in cancer treatment research (Gomha et al., 2017).

Antibacterial and Antimicrobial Properties

New thiourea derivatives have been synthesized and shown to exhibit strong antibacterial and antimicrobial activities, especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of these compounds for development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Enzyme Inhibition for Neurodegenerative Disorders

Thiophene-2-carboxamide Schiff base derivatives have been explored for their role as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative disorders. Some compounds in this class have shown high inhibition rates, suggesting their utility in treating diseases like Alzheimer's (Kausar et al., 2021).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds provides insights into their potential applications. For example, unusual reactions of thiomalonamide with specific diones have been studied, contributing to the broader understanding of heterocyclic synthesis and the potential development of new drugs or materials (Dotsenko & Krivokolysko, 2013).

properties

IUPAC Name

5-methyl-N-[4-[(Z)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-12-19(14-30-15)23(28)25-20-10-8-17(9-11-20)16(2)26-27-24(29)22-13-21(22)18-6-4-3-5-7-18/h3-12,14,21-22H,13H2,1-2H3,(H,25,28)(H,27,29)/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAYMNVYWILWHS-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3CC3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)/C(=N\NC(=O)C3CC3C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-{4-[(1Z)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide
Reactant of Route 2
5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide
Reactant of Route 3
5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide
Reactant of Route 4
5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide

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